Thalistyline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

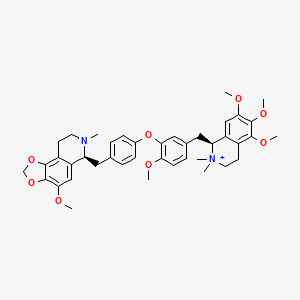

Thalistyline is a bisbenzylisoquinoline alkaloid that has been isolated from various species of the Thalictrum genus. This compound is known for its unique chemical structure and significant biological activities, including antimicrobial and hypotensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalistyline can be synthesized through the isolation of alkaloids from the roots of Thalictrum longistylum. The process involves the extraction of the roots followed by chromatographic separation to isolate this compound along with other alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Thalictrum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thalistyline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Chemical Research

Thalistyline serves as a model compound in the study of bisbenzylisoquinoline alkaloids, facilitating research into their synthesis and reactivity. Researchers utilize this compound to explore the chemical properties and potential modifications of related alkaloids, contributing to the broader understanding of this class of compounds.

Biological Applications

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against various bacterial strains, making it a subject of interest in microbiological studies. Its efficacy against pathogens positions it as a potential candidate for developing new antimicrobial agents.

Hypotensive Properties

The hypotensive effects of this compound have led to investigations into its therapeutic applications for managing hypertension. Preliminary studies suggest that it may help lower blood pressure, warranting further clinical exploration.

Medical Research

In the field of medicine, this compound is being studied for its potential role in treating cardiovascular diseases due to its ability to lower blood pressure. Research indicates that compounds similar to this compound can influence cardiovascular health positively, making it a candidate for further pharmacological evaluation.

Industrial Applications

This compound's antimicrobial properties are also being explored for industrial applications, particularly in developing natural preservatives and antimicrobial agents for food and pharmaceutical products. The interest lies in harnessing its natural origins to create safer alternatives to synthetic preservatives.

Case Studies and Research Findings

Mechanism of Action

Thalistyline exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

- Methothalistyline

- N-desmethylthis compound

- Thalibrine

- Thalifendine

Comparison: this compound stands out due to its potent antimicrobial activity, which is more pronounced compared to methothis compound and N-desmethylthis compound. Additionally, this compound’s hypotensive effect is significant, making it a unique compound among its analogs .

This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Properties

CAS No. |

62251-53-0 |

|---|---|

Molecular Formula |

C41H49N2O8+ |

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |

InChI |

InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1 |

InChI Key |

UNLANLZLFACELM-LQJZCPKCSA-N |

SMILES |

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Isomeric SMILES |

CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |

Key on ui other cas no. |

62251-53-0 |

Synonyms |

thalistyline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.